5-Methoxypyridine-2,3-diamine
Overview
Description
5-Methoxypyridine-2,3-diamine is a pyridine derivative with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various targets, influencing many cellular pathways necessary for the proper functioning of cells .
Mode of Action
It’s worth noting that the compound’s structure, which includes an imidazole ring fused with a pyridine moiety, is similar to other compounds that have shown a variety of biological activities .
Biochemical Pathways
Similar compounds have been found to influence many cellular pathways necessary for the proper functioning of cells .
Result of Action
Compounds with similar structures have been found to have a variety of biological activities .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 5-Methoxypyridine-2,3-diamine involves the reduction of 6-methoxy-3-nitropyridin-2-amine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reduction yields this compound, which is typically used immediately in subsequent reactions without further purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale catalytic hydrogenation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: As mentioned, it can be synthesized through the reduction of nitro compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: this compound itself.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxypyridine-2,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminopyridine: Similar structure but lacks the methoxy group.
6-Methoxypyridine-2,3-diamine: Similar but with a different substitution pattern.
5-Chloropyridine-2,3-diamine: Similar but with a chlorine substituent instead of a methoxy group.
Uniqueness
5-Methoxypyridine-2,3-diamine is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its non-methoxylated counterparts .
Properties
IUPAC Name |
5-methoxypyridine-2,3-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEYMWZZKHKJGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307006 | |
Record name | 5-Methoxy-2,3-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618439-83-1 | |
Record name | 5-Methoxy-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618439-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2,3-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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